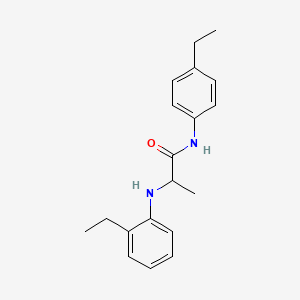
N~2~-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of two ethylphenyl groups attached to the nitrogen atom of the alaninamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide typically involves the reaction of 2-ethylphenylamine and 4-ethylphenylamine with alanine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of N2-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound.
化学反应分析
Types of Reactions
N~2~-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of the ethylphenyl groups can be replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N~2~-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N2-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
N~2~-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide can be compared with other similar compounds such as:
N~2~-(2-Methylphenyl)-N-(4-methylphenyl)alaninamide: Differing by the presence of methyl groups instead of ethyl groups.
N~2~-(2-Propylphenyl)-N-(4-propylphenyl)alaninamide: Differing by the presence of propyl groups instead of ethyl groups.
Uniqueness
The uniqueness of N2-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide lies in its specific ethylphenyl substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
89312-27-6 |
|---|---|
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
2-(2-ethylanilino)-N-(4-ethylphenyl)propanamide |
InChI |
InChI=1S/C19H24N2O/c1-4-15-10-12-17(13-11-15)21-19(22)14(3)20-18-9-7-6-8-16(18)5-2/h6-14,20H,4-5H2,1-3H3,(H,21,22) |
InChI 键 |
LQDFMENHKJFTHP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)NC2=CC=CC=C2CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


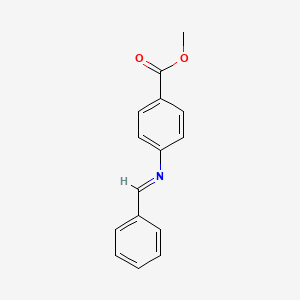
![[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl](/img/structure/B14148313.png)
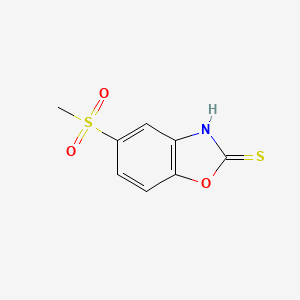
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)
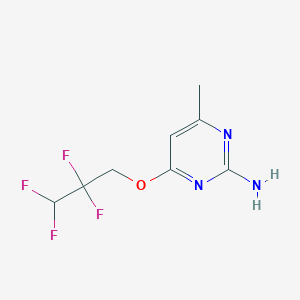
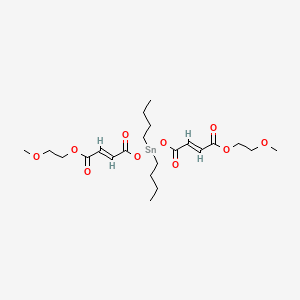
![Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate](/img/structure/B14148351.png)

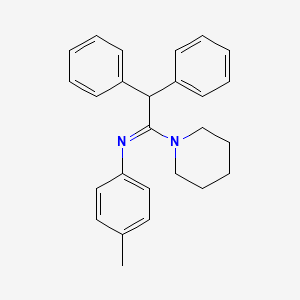
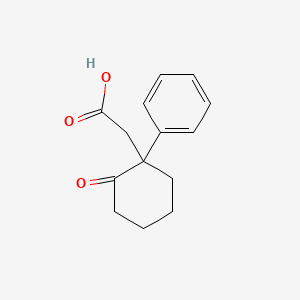
![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
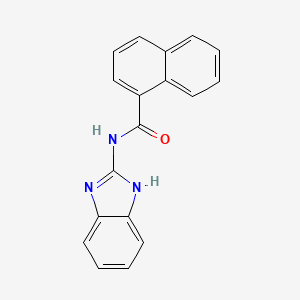
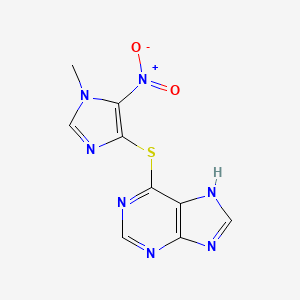
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)
